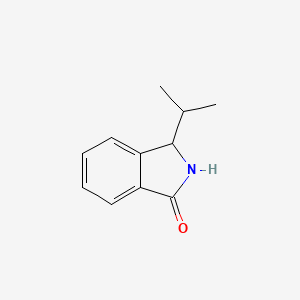
(S)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the use of tert-butyloxycarbonyl (Boc) as the α-amino protecting group in peptide synthesis . This method can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Another study mentioned the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) as starting materials in dipeptide synthesis .Molecular Structure Analysis
The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility . This strategy has been used to analyze presynaptic complexes involved in neurotransmitter release .Chemical Reactions Analysis
The tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . In another study, an unusual oxidative coupling reaction of isocyanide and toluene derivatives was observed using tetrabutylammonium iodide (TBAI) as a catalyst .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
The compound is also instrumental in asymmetric synthesis . It can be used to induce chirality in the synthesis of various molecules, particularly in the creation of N-heterocycles via sulfinimines. This is crucial for producing compounds that have specific three-dimensional orientations, which is important for the activity of many pharmaceuticals .
Nonlinear Optical (NLO) Materials
In the field of materials science, particularly in the development of nonlinear optical (NLO) materials , this compound could be used to grow large-size crystals with high optoelectronic susceptibilities. NLO materials are important for applications such as telecommunications, laser technology, and information processing .
Advanced Optical Analysis
Lastly, advanced optical analysis techniques may benefit from the use of this compound in the growth of semi-organic materials. These materials often exhibit properties like higher laser damage thresholds, low dielectric loss, and thermal and mechanical stability, which are desirable for optoelectronic devices .
Mecanismo De Acción
Target of Action
It’s worth noting that the compound contains a tert-butyl group, which is known for its unique reactivity pattern .
Mode of Action
The tert-butyl group in the compound is known to elicit a unique reactivity pattern, which could influence its interaction with its targets . The compound might undergo various chemical transformations, potentially affecting its targets in a unique way .
Biochemical Pathways
The tert-butyl group in the compound is known to be involved in various biosynthetic and biodegradation pathways . It’s plausible that the compound could influence these pathways, leading to downstream effects.
Pharmacokinetics
The tert-butyl group in the compound could potentially influence its pharmacokinetic properties . For instance, the tert-butyl group’s unique reactivity pattern could affect the compound’s absorption and distribution within the body .
Result of Action
The tert-butyl group in the compound is known to elicit a unique reactivity pattern, which could result in specific molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction rates of the compound could be influenced by the presence of suitable organic acids, which could increase its solubility in organic solvents . Additionally, the tert-butyl group in the compound is known to exhibit a unique reactivity pattern under various conditions , which could influence the compound’s action and stability.
Propiedades
IUPAC Name |
(3S)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c1-8(2,3)13-7(12)5(9)4-6(10)11;/h5H,4,9H2,1-3H3,(H,10,11);1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGULSHPWYAWSA-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

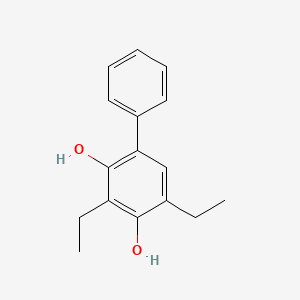
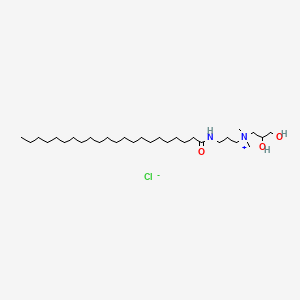
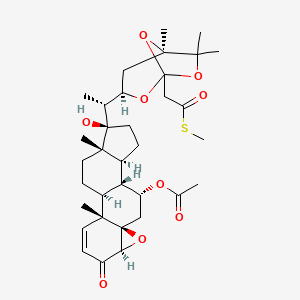

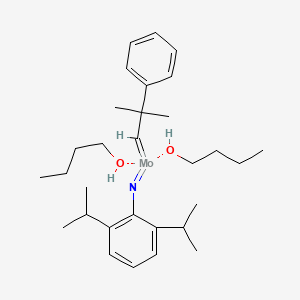

![2-decyl-2-{[(4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]methyl}dodecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside](/img/structure/B591197.png)

